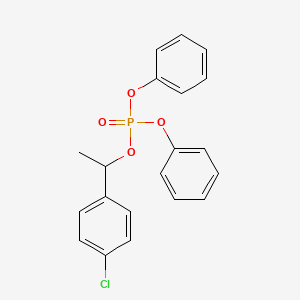
1-(4-Chlorophenyl)ethyl diphenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)ethyl diphenyl phosphate is an organic compound that belongs to the class of organophosphates It is characterized by the presence of a phosphate group bonded to a 1-(4-chlorophenyl)ethyl group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)ethyl diphenyl phosphate typically involves the reaction of 1-(4-chlorophenyl)ethanol with diphenyl phosphorochloridate. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)ethyl diphenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the phenyl groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphates, phosphites, and phosphine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chlorophenyl)ethyl diphenyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphate compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphate metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)ethyl diphenyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
Triphenyl phosphate: Similar in structure but lacks the 1-(4-chlorophenyl)ethyl group.
Dibutyl phosphate: Contains butyl groups instead of phenyl groups.
Tetraethyl pyrophosphate: Contains ethyl groups and has a pyrophosphate structure.
Uniqueness
1-(4-Chlorophenyl)ethyl diphenyl phosphate is unique due to the presence of the 1-(4-chlorophenyl)ethyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
76263-90-6 |
|---|---|
Molecular Formula |
C20H18ClO4P |
Molecular Weight |
388.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)ethyl diphenyl phosphate |
InChI |
InChI=1S/C20H18ClO4P/c1-16(17-12-14-18(21)15-13-17)23-26(22,24-19-8-4-2-5-9-19)25-20-10-6-3-7-11-20/h2-16H,1H3 |
InChI Key |
WTRNSWSSHQQJDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


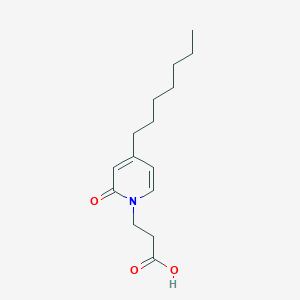

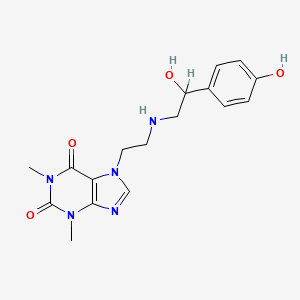
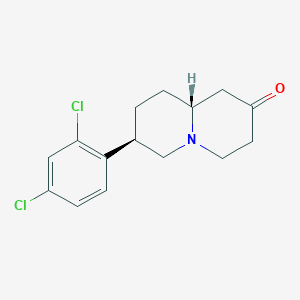
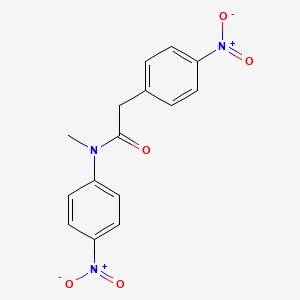
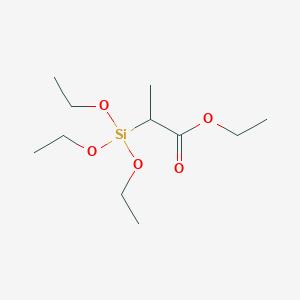
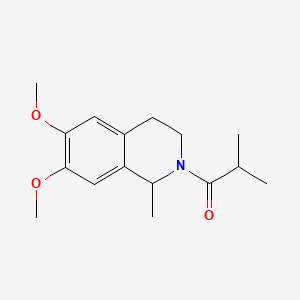
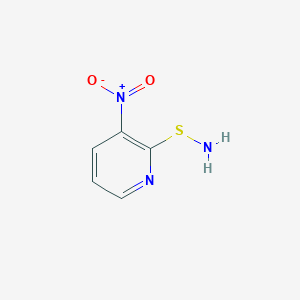
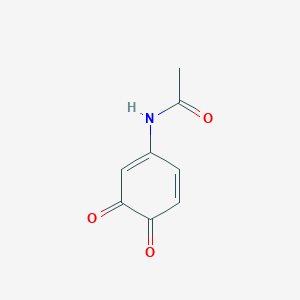

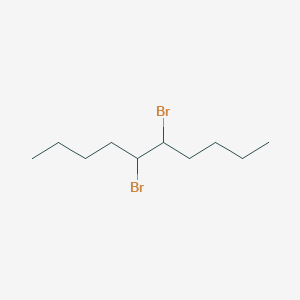
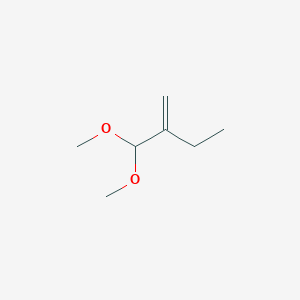
![2-(4-methylpiperazin-1-yl)benzo[cd]indole;dihydrochloride](/img/structure/B14441819.png)

